molecular formula C20H19NO3 B444326 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid CAS No. 350997-43-2

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B444326
CAS No.: 350997-43-2
M. Wt: 321.4g/mol
InChI Key: ZKNWNCYBBLPFKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 3-butoxyaniline with 2-chloroquinoline-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mechanism involves nucleophilic aromatic substitution, where the amino group of 3-butoxyaniline attacks the chloro-substituted quinoline ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
  • 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the butoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The butoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(3-butoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-3-11-24-15-8-6-7-14(12-15)19-13-17(20(22)23)16-9-4-5-10-18(16)21-19/h4-10,12-13H,2-3,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNWNCYBBLPFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365099
Record name 2-(3-butoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-43-2
Record name 2-(3-Butoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-butoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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